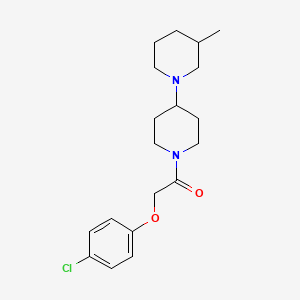![molecular formula C35H22ClN3O6 B10884720 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is a complex organic compound that features a quinoxaline core, a phenyl group, and various functional groups including a nitro group and a chloro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Core: Starting from o-phenylenediamine and a diketone to form the quinoxaline ring.
Introduction of the Phenyl Group: Using a Friedel-Crafts acylation reaction to attach the phenyl group.
Functional Group Modifications: Introducing the nitro and chloro groups through nitration and halogenation reactions, respectively.
Final Coupling: Coupling the intermediate with the appropriate phenoxy and oxoethyl groups under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Ligand in Coordination Chemistry: The quinoxaline core can act as a ligand for metal complexes.
Biology and Medicine
Potential Drug Candidate: Investigated for its biological activity, including antimicrobial and anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of “2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors involved in these pathways.
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the additional functional groups but shares the quinoxaline core.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but lacks the quinoxaline core.
Phenoxyacetic Acid Derivatives: Similar in having the phenoxy group but differ in the rest of the structure.
Uniqueness
“2-[4-(4-CHLORO-2-NITROPHENOXY)PHENYL]-2-OXOETHYL 2,3-DIPHENYL-6-QUINOXALINECARBOXYLATE” is unique due to its combination of functional groups and the quinoxaline core, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
属性
分子式 |
C35H22ClN3O6 |
|---|---|
分子量 |
616.0 g/mol |
IUPAC 名称 |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C35H22ClN3O6/c36-26-14-18-32(30(20-26)39(42)43)45-27-15-11-22(12-16-27)31(40)21-44-35(41)25-13-17-28-29(19-25)38-34(24-9-5-2-6-10-24)33(37-28)23-7-3-1-4-8-23/h1-20H,21H2 |
InChI 键 |
VHTAZTLTTWBCEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)[N+](=O)[O-])N=C2C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)

![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)

